molecular formula C18H14FN3O3 B2543105 4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide CAS No. 953228-73-4

4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide

Cat. No.: B2543105
CAS No.: 953228-73-4
M. Wt: 339.326
InChI Key: NZKQQIVNDZTOFM-UHFFFAOYSA-N
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Description

4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide is a versatile compound with significant potential in various scientific research fields. Its unique structure, which includes a fluorophenyl group and an isoxazole ring, makes it an interesting subject for studies in drug discovery and development.

Scientific Research Applications

4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as Cu (I) or Ru (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . For instance, a one-pot gold-catalyzed tandem cyclization−fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions has been reported .

Industrial Production Methods

Industrial production methods for this compound would likely focus on optimizing the synthetic routes to ensure high yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted isoxazole compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

  • 3-(2-(4-R-phenyl)hydrazinylidene)pentane-2,4-diones
  • 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
  • 3-chloro-4-(4-methoxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one .

Uniqueness

What sets 4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide apart is its specific combination of the fluorophenyl group and the isoxazole ring, which imparts unique chemical and biological properties. This makes it particularly valuable in drug discovery and development, as it can interact with molecular targets in ways that other compounds cannot.

Properties

IUPAC Name

4-[[2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3/c19-13-5-1-11(2-6-13)16-9-15(22-25-16)10-17(23)21-14-7-3-12(4-8-14)18(20)24/h1-9H,10H2,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKQQIVNDZTOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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